(1-methyl-1H-1,2,4-triazol-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-methyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-3-5-4(2-8)6-7/h3,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDYTSQNYJKOPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438445 | |
| Record name | (1-Methyl-1H-1,2,4-triazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135242-93-2 | |
| Record name | (1-Methyl-1H-1,2,4-triazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1H-1,2,4-triazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of 1 Methyl 1h 1,2,4 Triazol 3 Yl Methanol
Established Synthesis Routes for (1-Methyl-1H-1,2,4-triazol-3-yl)methanol
The synthesis of this compound can be achieved through several established routes. One documented method begins with N-formyl-2-trityloxyacetamide and methyl hydrazine. chemicalbook.com The reaction proceeds in chloroform (B151607) with a catalytic amount of p-toluenesulfonic acid, stirred at room temperature for several hours. Following an acidic workup and purification by recrystallization, this method yields colorless needle-like crystals of (1-methyl-1H- google.comdtic.milresearchgate.nettriazol-3-yl)-methanol with a reported yield of 85%. chemicalbook.com
Another fundamental approach involves the initial N-methylation of the parent 1H-1,2,4-triazole heterocycle to form 1-methyl-1,2,4-triazole (B23700), which is a key intermediate. dtic.milresearchgate.net This step is crucial and faces challenges such as the high water solubility of both the reactant and the product, and the potential for isomeric byproducts. dtic.milresearchgate.net Subsequent functionalization at the 3-position of the 1-methyl-1,2,4-triazole ring is then required to introduce the methanol (B129727) group. This can be accomplished through a sequence involving lithiation, reaction with carbon dioxide to form a carboxylic acid, esterification to a methyl ester, and finally, reduction to the target alcohol. google.com
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a pivotal role in the synthesis of the title compound and its precursors. In the route starting from N-formyl-2-trityloxyacetamide, p-toluenesulfonic acid is employed as an acid catalyst to facilitate the cyclization reaction that forms the triazole ring. chemicalbook.com
For the alternative pathway beginning with 1H-1,2,4-triazole, the methylation step relies on a strong base. While triethylamine (B128534) is found to be too weak, sodium methoxide (B1231860) in methanol proves effective for the deprotonation of the triazole, enabling subsequent alkylation with an electrophile like iodomethane (B122720). dtic.mil Although technically a reagent, the base acts as a critical promoter for the reaction. Furthermore, in the synthesis of complex derivatives from this triazole family, transition metal catalysts are common. For instance, palladium on carbon (Pd/C) is used for hydrogenation steps in the synthesis of related aniline (B41778) derivatives. chemicalbook.com Copper catalysts are also frequently used in "click" chemistry reactions to link the triazole core to other molecular fragments. nih.govrsc.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is essential for maximizing product yield and purity while minimizing side reactions. Key parameters that are frequently adjusted include solvent choice, temperature, and the specific reagents and catalysts used. chemicalbook.commdpi.com For the N-alkylation of 1,2,4-triazoles, challenges include preventing over-alkylation (quaternization) and controlling regiochemical outcomes. dtic.mil
The choice of solvent and reaction temperature significantly impacts the efficiency of synthesis. Methanol is often used as a polar protic solvent for the alkylation of 1H-1,2,4-triazole, as it effectively solubilizes the reactants and intermediates. dtic.mil In one optimized procedure, the deprotonation with sodium methoxide is warmed to 56 °C, while the subsequent methylation with iodomethane is initiated at a cooler temperature before being heated to reflux for an extended period to ensure complete reaction. dtic.mil In contrast, a different synthetic route to the final methanol product employs chloroform as the solvent and is carried out at room temperature, highlighting how different pathways require distinct solvent and temperature conditions for optimal performance. chemicalbook.com The solubility of related compounds, such as methyl 1,2,4-triazole-3-carboxylate, has been systematically studied in various solvents and temperatures to provide foundational data for process optimization. researchgate.net
Table 1: Comparison of Reaction Conditions in Established Syntheses
| Starting Materials | Solvent | Catalyst/Base | Temperature | Reported Yield | Reference |
| N-formyl-2-trityloxyacetamide, methyl hydrazine | Chloroform | p-toluenesulfonic acid | Room Temperature | 85% | chemicalbook.com |
| 1H-1,2,4-triazole, iodomethane | Methanol | Sodium methoxide | 56 °C to Reflux | 63% (for 1-methyl-1,2,4-triazole intermediate) | dtic.milresearchgate.net |
Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical aspect of organic synthesis, particularly in the development of pharmaceuticals where a molecule's specific spatial configuration dictates its biological function. rijournals.com However, the target compound, this compound, is an achiral molecule. It does not possess a stereocenter, and therefore, its direct synthesis does not involve or require stereochemical control.
While not applicable to the synthesis of the achiral title compound itself, the principles of stereochemical control are paramount when this compound or its derivatives are used as building blocks in the synthesis of more complex, chiral molecules. rijournals.com In such cases, chemists employ strategies like asymmetric synthesis and chiral catalysts to control the formation of specific stereoisomers, which can be a significant challenge in scaling up reactions. rijournals.com
Novel Synthetic Approaches for this compound and its Derivatives
Modern synthetic chemistry continuously seeks more efficient, sustainable, and safer manufacturing processes. For 1,2,4-triazole (B32235) derivatives, novel approaches such as continuous-flow synthesis are being developed. chemrxiv.orgrsc.org This methodology offers improved safety, especially when handling highly energetic intermediates, and can lead to higher yields compared to traditional batch processes, while also being more environmentally benign by avoiding chromatographic purification steps. chemrxiv.orgrsc.org
Another powerful and modern technique for synthesizing triazole derivatives is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govresearchgate.net This reaction allows for the efficient and highly regioselective linking of an azide-functionalized molecule with a terminal alkyne, providing a versatile method for creating complex 1,2,3-triazole derivatives, a related isomer class to the 1,2,4-triazoles. nih.govrsc.orgresearchgate.net The use of methanol as a C1 building block, activated by transition-metal catalysts, also represents a sustainable and attractive modern synthetic strategy. springernature.comunimi.it
Utilization of this compound as a Building Block in Complex Molecule Synthesis
The 1-methyl-1H-1,2,4-triazole moiety is a valuable scaffold in medicinal chemistry and materials science. nih.govnih.govresearchgate.net Consequently, this compound serves as a key building block for constructing more elaborate molecules. Its structure can be incorporated into larger frameworks to develop new compounds with potential therapeutic properties. nih.govnih.gov
For example, a synthetic route to produce 1-methyl-1H-1,2,4-triazole-3-methyl formate (B1220265) has been developed, which can be seen as a precursor or a closely related derivative of the title compound. google.com This synthesis starts from 1,2,4-triazole and involves several steps to build the final product, demonstrating the step-wise construction of functionalized triazoles. google.com The synthesis of various other substituted 1,2,4-triazoles, such as those with potential anticancer activity, often involves the initial creation of a core triazole structure which is then further functionalized, illustrating the modular nature of these synthetic strategies. nih.gov
Integration into Heterocyclic Architectures
The title compound is a precursor for constructing a variety of fused and substituted heterocyclic systems. The reactive hydroxymethyl group and the nitrogen atoms of the triazole ring offer multiple sites for further chemical modifications. For instance, the triazole ring can be integrated into larger polycyclic structures, which are of interest in materials science and medicinal chemistry. nih.govchemmethod.com The synthesis of such complex molecules often involves multi-step reactions where the initial triazole derivative is strategically modified. chemmethod.com
Precursor for Pharmacologically Active Compounds
The 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous clinically used drugs. nih.gov Consequently, this compound is a key intermediate in the synthesis of various pharmacologically active agents. researchgate.net Its derivatives have been explored for a range of biological activities, including antifungal, antibacterial, and anticancer properties. nih.govzsmu.edu.ua The structural modifications of this compound, such as the introduction of different substituents on the triazole ring or the derivatization of the hydroxymethyl group, can lead to the discovery of new therapeutic agents. nih.gov
Regioselective and Stereoselective Synthesis Strategies
The synthesis of derivatives of this compound often requires precise control over regioselectivity and stereoselectivity.
Regioselective synthesis is crucial when modifying the triazole ring, as it possesses multiple nitrogen atoms that can be alkylated or otherwise functionalized. dtic.milresearchgate.net For example, direct alkylation of 1,2,4-triazole can lead to a mixture of N1 and N4 substituted isomers. researchgate.net To achieve regioselectivity, specific synthetic strategies are employed, such as using protecting groups or directing the reaction through a specific intermediate. A patent describes a method to obtain 1-methyl-1H-1,2,4-triazole by reacting 1,2,4-triazole with chloromethane (B1201357) in the presence of potassium hydroxide, which is then further functionalized. google.com This approach aims to avoid the formation of N-methyl isomerization byproducts from the outset. google.com
Stereoselective synthesis becomes important when introducing chiral centers into the molecule. This is particularly relevant in the development of pharmaceuticals, where a specific stereoisomer often exhibits the desired biological activity. Chiral derivatives of 1,2,4-triazoles can be synthesized using chiral starting materials, chiral catalysts, or by separating a racemic mixture. researchgate.net
Derivatization of this compound
The chemical reactivity of this compound allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of compounds.
Esterification and Etherification Reactions of the Hydroxymethyl Group
The hydroxymethyl group at the 3-position of the triazole ring is a primary site for derivatization. It readily undergoes esterification and etherification reactions to yield a variety of derivatives.
Esterification: Reaction with carboxylic acids, acid chlorides, or acid anhydrides in the presence of a suitable catalyst or coupling agent produces the corresponding esters. A patented method describes the synthesis of 1-methyl-1H-1,2,4-triazole-3-methyl formate from 5-trimethylsilyl-1-methyl-1H- dtic.milgoogle.commdpi.comtriazole-3-carboxylic acid and methanol using thionyl chloride. google.com
Etherification: The hydroxymethyl group can be converted to an ether by reaction with alkyl halides or other electrophiles under basic conditions. For example, treatment with an alkyl halide in the presence of a base like sodium hydride will yield the corresponding ether derivative. Research has been conducted on the synthesis of alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamides. mdpi.com
Modification of the Triazole Ring System
The 1,2,4-triazole ring itself can be modified to introduce additional functional groups or to be incorporated into larger ring systems. These modifications can significantly alter the chemical and biological properties of the resulting compounds. nih.govchemmethod.com The nitrogen atoms of the triazole ring can be further alkylated or acylated. For example, reaction of 1-methyl-1,2,4-triazole with an excess of iodomethane can lead to the formation of the 1,4-dimethyl-1,2,4-triazolium iodide salt. dtic.mil
Synthesis of Chiral Derivatives
The synthesis of chiral derivatives of this compound is of significant interest for applications in asymmetric catalysis and medicinal chemistry. researchgate.net Chiral auxiliaries can be attached to the molecule, or stereoselective reactions can be employed to create new stereocenters. For instance, new chiral triazole-oxazoline derivatives have been synthesized and utilized as ligands in asymmetric Diels-Alder reactions. researchgate.net
Spectroscopic and Analytical Data for this compound Not Publicly Available
Following a comprehensive search of publicly accessible scientific databases and literature, the specific, detailed experimental data required for a complete spectroscopic and analytical characterization of the chemical compound this compound is not available.
The compound, identified with the CAS Number 135242-93-2 and molecular formula C₄H₇N₃O, is listed by various chemical suppliers, confirming its existence and commercial availability. sigmaaldrich.comchemicalbook.comachemblock.comapolloscientific.co.uk However, the detailed research findings necessary to populate the requested advanced spectroscopic and analytical sections could not be located.
This includes the absence of published data for:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific chemical shift assignments, coupling patterns for ¹H NMR, and chemical shift analysis for ¹³C NMR are not documented in the searched resources. Furthermore, no public data from 2D NMR techniques such as COSY, HSQC, or HMBC for the definitive structural elucidation of this specific molecule was found. While general principles of these techniques for triazole structures are described in the literature, data for this compound is absent. ambeed.comufv.br
Mass Spectrometry (MS): No high-resolution mass spectrometry (HRMS) data for the exact mass measurement or tandem mass spectrometry (MS/MS) studies to determine the fragmentation pattern of this compound could be retrieved from public databases.
While some vendors indicate the availability of such data upon request, it is not published for public or academic review. ambeed.com The searches yielded information for related but structurally distinct compounds, which cannot be used to accurately describe the title compound.
Therefore, it is not possible to generate the requested scientific article with the required detailed data tables and in-depth analysis as the foundational experimental information is not present in the public domain.
Advanced Spectroscopic and Analytical Characterization Techniques for 1 Methyl 1h 1,2,4 Triazol 3 Yl Methanol
Chromatographic Purity and Separation Techniques
Chromatography stands as a cornerstone in the analytical workflow of (1-methyl-1H-1,2,4-triazol-3-yl)methanol, enabling its separation from impurities and, if applicable, its enantiomeric forms. The development and application of highly efficient chromatographic methods are essential for quality control and research purposes.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. The development of a robust HPLC method for this compound is a critical step in its analytical characterization. Several studies have focused on developing HPLC methods for the analysis of 1,2,4-triazole (B32235) derivatives. sielc.comresearchgate.netresearchgate.net
Method development for this compound would typically involve the systematic optimization of several key parameters to achieve the desired separation. These parameters include the choice of the stationary phase (the column), the mobile phase composition, flow rate, and detector wavelength. For polar compounds like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net
The selection of the mobile phase is critical and often involves adjusting the ratio of the organic modifier to water to control the retention time of the analyte. Buffers may also be incorporated into the mobile phase to control the pH and ensure the consistent ionization state of the triazole compound, which can significantly impact its retention behavior. For instance, a simple mobile phase of water, acetonitrile, and sulfuric acid has been used for the analysis of 1,2,4-triazole on a mixed-mode stationary phase column. sielc.com Detection is typically performed using a UV detector, as the triazole ring exhibits UV absorbance.
Table 1: Illustrative HPLC Method Parameters for Triazole Analysis
| Parameter | Condition |
| Column | Primesep 100 (mixed-mode) |
| Mobile Phase | Water, Acetonitrile (MeCN), and Sulfuric Acid |
| Detection | UV |
| Mode | Isocratic |
This table presents a general example of HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar compounds. sielc.com
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
To meet the demands for higher throughput and faster analysis times in pharmaceutical and research settings, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a significant advancement over conventional HPLC. austinpublishinggroup.comorientjchem.orgresearchgate.net UPLC utilizes columns packed with sub-2 µm particles, which provides a dramatic increase in resolution, sensitivity, and speed of analysis compared to the larger particles used in traditional HPLC. austinpublishinggroup.comresearchgate.netneliti.com
The core principle behind UPLC's enhanced performance is the van Deemter equation, which relates the height equivalent to a theoretical plate (a measure of column efficiency) to the linear velocity of the mobile phase. researchgate.netneliti.com The smaller particle size in UPLC columns leads to a more efficient separation, allowing for the use of shorter columns and higher flow rates without a significant loss in resolution. This translates to significantly reduced analysis times, often by a factor of up to nine, and lower solvent consumption, making it a more cost-effective and environmentally friendly technique. austinpublishinggroup.comneliti.com
For the rapid analysis of this compound, a UPLC method would offer substantial advantages. The increased peak capacity would allow for better resolution of the main compound from any closely eluting impurities, ensuring a more accurate purity assessment. The enhanced sensitivity of UPLC is also beneficial for detecting and quantifying trace-level impurities. austinpublishinggroup.comresearchgate.net
Table 2: Comparison of Typical HPLC and UPLC System Characteristics
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Pressure | 400-600 bar | up to 100 MPa (1000 bar) |
| Analysis Time | Longer | Shorter |
| Resolution | Good | Higher |
| Sensitivity | Good | Enhanced |
| Solvent Consumption | Higher | Lower |
This table highlights the key differences between HPLC and UPLC, demonstrating the advantages of UPLC for rapid and high-resolution analysis. austinpublishinggroup.comneliti.com
Chiral Separations of Enantiomeric Forms
While the provided name "this compound" does not inherently indicate the presence of a chiral center, many substituted triazole derivatives are chiral and exist as enantiomers. walshmedicalmedia.comscispace.comresearchgate.netresearchgate.net Enantiomers are non-superimposable mirror images of a molecule that can exhibit different pharmacological and toxicological properties. Therefore, if this compound were to be derivatized or exist in a form that introduces a stereocenter, the ability to separate and quantify the individual enantiomers would be of paramount importance.
Chiral HPLC is the most widely used technique for the separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be highly effective for the separation of a wide range of chiral compounds, including triazole derivatives. walshmedicalmedia.comscispace.com
The separation mechanism on a chiral stationary phase relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The different stabilities of these complexes lead to different retention times for the two enantiomers, allowing for their separation. The composition of the mobile phase, including the type of organic modifier (e.g., methanol, isopropanol) and the presence of additives, can significantly influence the retention and resolution of the enantiomers. walshmedicalmedia.comscispace.comresearchgate.net For example, studies on other chiral triazoles have shown that the retention and separation factor of enantiomers can be affected by the water content in a methanol mobile phase. walshmedicalmedia.com
Table 3: Common Chiral Stationary Phases for Triazole Separation
| Chiral Stationary Phase Type | Example |
| Polysaccharide-based | Amylose-tris(3,5-dimethylphenylcarbamate) |
| Polysaccharide-based | Cellulose-tris(3,5-dimethylphenylcarbamate) |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin |
This table lists examples of chiral stationary phases that have been successfully used for the enantiomeric separation of various triazole compounds and could be applicable to chiral derivatives of this compound. walshmedicalmedia.comscispace.commdpi.com
Reactivity and Reaction Mechanisms of 1 Methyl 1h 1,2,4 Triazol 3 Yl Methanol
Nucleophilic Reactivity of the Hydroxymethyl Group
The hydroxymethyl group attached to the C3 position of the triazole ring serves as a primary site for nucleophilic reactions. The oxygen atom, with its lone pairs of electrons, can readily attack electrophilic centers, leading to a variety of chemical transformations.
Reactions with Electrophiles
The hydroxyl group of (1-methyl-1H-1,2,4-triazol-3-yl)methanol can react with a range of electrophiles. These reactions typically involve the formation of a new bond between the oxygen atom of the hydroxymethyl group and the electrophilic species. Common examples of such electrophiles include alkyl halides, acyl chlorides, and anhydrides. For instance, reaction with an alkyl halide in the presence of a base would lead to the corresponding ether, while reaction with an acyl chloride or anhydride (B1165640) would yield an ester.
The reactivity of the hydroxymethyl group is influenced by the electronic nature of the triazole ring. The 1,2,4-triazole (B32235) ring is considered an electron-withdrawing system, which can decrease the nucleophilicity of the adjacent hydroxymethyl group to some extent. However, the presence of the methyl group at the N1 position can slightly modulate this effect.
Hydrogen Bonding Interactions and Their Influence on Reactivity
The hydroxymethyl group is capable of participating in both intramolecular and intermolecular hydrogen bonding. The hydrogen atom of the hydroxyl group can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. These interactions can significantly influence the molecule's conformation, physical properties, and reactivity.
Intermolecular hydrogen bonding can lead to the formation of dimers or larger aggregates in the solid state and in concentrated solutions. This can affect the accessibility of the hydroxyl group to reagents. In reactions where the hydroxyl group acts as a nucleophile, the solvent can play a crucial role. Protic solvents can form hydrogen bonds with the hydroxyl group, potentially hindering its reactivity by solvating it. Aprotic polar solvents, on the other hand, may be more suitable for reactions involving the nucleophilic attack of the hydroxyl group.
Electrophilic Substitution on the Triazole Ring
The 1,2,4-triazole ring is generally considered to be electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to electron-rich aromatic systems like benzene. The nitrogen atoms in the ring exert a significant electron-withdrawing effect, deactivating the carbon atoms towards electrophilic attack. chemicalbook.com
Electrophilic substitution, when it does occur, is more likely to happen at a nitrogen atom rather than a carbon atom due to the higher electron density on the nitrogens. chemicalbook.com In the case of this compound, the N1 position is already substituted with a methyl group. Therefore, any further electrophilic attack on the ring nitrogens would likely occur at the N2 or N4 positions. For instance, protonation, a simple electrophilic addition, of the parent 1H-1,2,4-triazole readily occurs at the N4 position. chemicalbook.com
Alkylation of the parent 1H-1,2,4-triazole can result in a mixture of 1-methyl and 4-methyl isomers, with the regioselectivity being dependent on the reaction conditions. chemicalbook.comdtic.mil For this compound, further alkylation on the ring would lead to the formation of a quaternary triazolium salt.
Coordination Chemistry with Metal Ions and Complex Formation
The nitrogen atoms of the 1,2,4-triazole ring possess lone pairs of electrons and can act as ligands, coordinating to metal ions to form a variety of coordination complexes. The specific nitrogen atoms involved in coordination can vary depending on the metal ion and the steric and electronic environment of the ligand. The hydroxymethyl group can also participate in coordination, potentially leading to the formation of chelate complexes where the compound acts as a bidentate ligand.
1,2,4-Triazoles are known to form stable complexes with various transition metals. chemicalbook.com The coordination can occur through one or more of the ring nitrogen atoms. The resulting complexes can exhibit interesting structural, magnetic, and electronic properties. The ability of this compound to form complexes with metal ions is an area of active research, with potential applications in catalysis, materials science, and medicinal chemistry.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes.
Kinetic Studies of Reaction Pathways
For example, a kinetic study of the esterification of the hydroxymethyl group would involve monitoring the disappearance of the starting material or the appearance of the product over time. The data obtained could be used to determine if the reaction follows a first-order or second-order rate law, which would provide clues about the rate-determining step of the mechanism. While specific kinetic studies on this compound are not extensively reported in the provided search results, the general principles of kinetic analysis would apply to its reactions.
Computational Chemistry for Reaction Mechanism Elucidation
Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving heterocyclic compounds like this compound. By employing theoretical models and calculations, researchers can investigate reaction pathways, identify transition states, and predict the reactivity of molecules with a high degree of accuracy. These computational approaches provide insights that are often difficult or impossible to obtain through experimental methods alone.
Density Functional Theory (DFT) is one of the most widely used computational methods for studying the electronic structure and reactivity of 1,2,4-triazole derivatives. nih.govzsmu.edu.uaresearchgate.netresearchgate.net DFT calculations can be used to determine various molecular properties that are crucial for understanding reaction mechanisms. For instance, the analysis of frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—helps in identifying the regions of a molecule that are most likely to be involved in a chemical reaction. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and stability. zsmu.edu.uaresearchgate.net
In the context of elucidating reaction mechanisms, computational studies can map out the entire potential energy surface of a reaction. This involves calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The identification of a transition state, a first-order saddle point on the potential energy surface, is a critical step in confirming a proposed reaction pathway. The energy barrier, or activation energy, derived from the difference in energy between the reactants and the transition state, determines the rate of the reaction.
For a compound like this compound, computational studies could be employed to investigate various potential reactions, such as the formation of the triazole ring itself or subsequent functionalization reactions involving the methanol (B129727) group. For example, in the synthesis of substituted 1,2,4-triazoles, computational methods can help to understand the regioselectivity of cycloaddition reactions. mdpi.com A plausible mechanism for the formation of a triazole ring, which could be investigated computationally, involves the in situ generation of a nitrile imine from a hydrazonyl chloride, followed by a [3 + 2] cycloaddition with a nitrile. mdpi.com
Furthermore, computational models can simulate the effect of different solvents on the reaction mechanism, providing a more realistic representation of the reaction conditions. zsmu.edu.uaresearchgate.net The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can significantly influence the calculated energies and geometries of the species involved in the reaction.
While specific computational studies on the reaction mechanisms of this compound are not extensively available in the current literature, the methodologies are well-established. A typical computational investigation would involve the following steps:
Optimization of the geometries of reactants, products, and any proposed intermediates.
Location of the transition state structure connecting the reactants and products.
Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima for reactants, products, and intermediates; a single imaginary frequency for the transition state).
Calculation of the intrinsic reaction coordinate (IRC) to ensure that the transition state correctly connects the desired reactant and product.
Calculation of the activation energies and reaction energies to determine the kinetic and thermodynamic feasibility of the proposed mechanism.
The data generated from such studies can be compiled into tables to provide a clear overview of the energetic landscape of the reaction.
Table 1: Representative Data from a Hypothetical DFT Study on a Reaction of this compound
| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
|---|---|---|
| Reactants | 0.0 | 0 |
| Transition State | +25.3 | 1 |
| Intermediate | -5.2 | 0 |
| Product | -15.8 | 0 |
Note: This table is illustrative and does not represent actual experimental or published computational data for this compound.
By applying these computational techniques, a detailed and quantitative understanding of the reactivity and reaction mechanisms of this compound can be achieved, guiding future synthetic efforts and applications.
Applications of 1 Methyl 1h 1,2,4 Triazol 3 Yl Methanol in Medicinal Chemistry Research
Role as a Synthetic Intermediate in Drug Discovery and Development
(1-Methyl-1H-1,2,4-triazol-3-yl)methanol serves as a crucial building block in the synthesis of a range of biologically active compounds. Its triazole ring system is a common pharmacophore found in many approved drugs, and the methanol (B129727) group provides a reactive handle for further chemical modifications.
The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore in a variety of antifungal drugs. nih.gov While direct evidence of this compound's use in the synthesis of specific antifungal agents is not extensively documented in publicly available research, the broader class of 1,2,4-triazole derivatives has been widely investigated for their potent antifungal activities. nih.govnih.govresearchgate.net The synthesis of such agents often involves the alkylation or arylation of the triazole ring, processes for which this compound could potentially serve as a starting material. nih.gov The development of new antifungal agents is critical due to the rise of resistant fungal strains. nih.govresearchgate.net Research has shown that certain sulfide (B99878) derivatives of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols exhibit potent activities against various pathogenic fungi. nih.gov
A significant application of this compound is its role as a key intermediate in the synthesis of the antiviral drug Ensitrelvir. Ensitrelvir (S-217622) is an oral antiviral agent developed for the treatment of COVID-19. The synthesis of Ensitrelvir involves the use of this compound or its activated derivatives, highlighting the compound's importance in the development of novel antiviral therapies.
Phosphodiesterase (PDE) enzymes are important targets in drug discovery, with inhibitors being investigated for a range of conditions, including neurodegenerative and psychiatric disorders. While there is no direct literature linking this compound to the synthesis of PDE1 inhibitors specifically, triazole derivatives have been explored as potential PDE inhibitors. For instance, a series of pyrazole (B372694) and triazole derivatives were designed and synthesized as phosphodiesterase type 4 (PDE4) inhibitors. ebi.ac.uk The study found that compounds containing a 1,2,4-triazole moiety exhibited considerable inhibitory activity against PDE4B. ebi.ac.uk This suggests that the 1,2,4-triazole scaffold, and by extension intermediates like this compound, could be valuable in the design of inhibitors for other PDE families, including PDE1.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug design. SAR studies on derivatives of this compound can provide valuable insights for optimizing potency and selectivity.
The biological activity of 1,2,4-triazole derivatives can be significantly influenced by the nature and position of substituents on the triazole ring. dnu.dp.ua For instance, a study on the gas chromatography-mass spectrometry (GC-MS) behavior of 3-thio-1,2,4-triazoles revealed that the nature of substituents at the C-3 and C-5 positions significantly affects their chromatographic behavior, which can be correlated with their physicochemical properties and, by extension, their potential biological activity. dnu.dp.ua The study highlighted that the polarity of the compound, influenced by its substituents, plays a crucial role. dnu.dp.ua
In the context of antifungal agents, SAR studies have shown that modifications to the substituents on the triazole ring can lead to compounds with enhanced potency. researchgate.net For example, in a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, sulfide derivatives were found to have more potent antifungal activity compared to their sulfone counterparts. nih.gov This indicates that the nature of the substituent at the 3-position of the propanol (B110389) backbone, which is attached to the triazole, is a key determinant of biological activity.
Table of Research Findings on 1,2,4-Triazole Derivatives
| Area of Research | Key Findings | Referenced Compounds/Derivatives |
| Antifungal Activity | Sulfide derivatives showed more potent activity than sulfone derivatives. | 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols |
| Antiviral Activity (COVID-19) | This compound is a key intermediate. | Ensitrelvir (S-217622) |
| PDE Inhibition | 1,2,4-triazole moiety showed key interactions with PDE4B protein. | Pyrazole and triazole derivatives containing a 5-phenyl-2-furan functionality |
| SAR Studies | The nature of substituents at C-3 and C-5 of the triazole ring impacts compound behavior. | 3-thio-1,2,4-triazoles |
Stereochemical Considerations in Pharmaceutical Efficacy
The spatial arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its pharmacological activity. In the context of drug design, it is often observed that one enantiomer of a chiral drug is significantly more potent or has a different biological profile than its mirror image.
While this compound itself is not chiral, it is frequently used as a synthon to introduce a functionalized methyl-triazole moiety into larger, more complex molecules which are chiral. The stereochemistry of these resulting molecules can be critical for their efficacy. For instance, in the development of inhibitors of the Hepatitis B Virus (HBV) capsid assembly, a derivative incorporating the this compound structural unit was synthesized as a racemic mixture. nih.gov The individual enantiomers were subsequently separated and evaluated. nih.gov
It was discovered that the (S)-absolute stereochemistry of the amine in a related analogue was crucial for optimal binding. nih.gov This specific orientation allows for an additional electrostatic interaction with the backbone carbonyl of a key amino acid residue (L140) in the binding site through a hydrogen bond. nih.gov This highlights that even though the initial building block is achiral, the way it is incorporated into a larger molecule and the resulting stereochemistry of that molecule are paramount for achieving the desired pharmaceutical efficacy.
Enzyme Inhibition Studies
Enzyme inhibitors are a cornerstone of modern medicine, playing a crucial role in the treatment of a wide array of diseases. The 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous drugs and is known to be a key component in many enzyme inhibitors. mdpi.com
This compound serves as a key intermediate in the synthesis of potent enzyme inhibitors. google.comgoogle.com For example, it is utilized in the preparation of 1H-pyrazolo[4,3-b]pyridines, which are potent inhibitors of the phosphodiesterase 1 (PDE1) enzyme. google.comgoogle.com PDE1 inhibitors are being investigated for their therapeutic potential in treating psychiatric and cognitive disorders. google.com In these syntheses, the hydroxyl group of this compound is typically activated or converted to a leaving group to allow for its attachment to the core scaffold of the target inhibitor.
While direct IC50 values for this compound against specific enzymes are not the primary focus of its use, the resulting compounds exhibit significant inhibitory activity. For instance, certain 1H-pyrazolo[4,3-b]pyridine derivatives prepared using this triazole alcohol show IC50 values for PDE1B inhibition at nanomolar concentrations, with some being as low as 25 nM. google.com
The following table provides examples of the inhibitory activity of final compounds synthesized using this compound as a starting material.
| Target Enzyme | Compound Class | Reported IC50 |
| PDE1B | 1H-pyrazolo[4,3-b]pyridines | < 25 nM to 400 nM google.com |
Note: The IC50 values are for the final inhibitor compounds, not this compound itself.
Lead-likeness and Drug-likeness Assessment
In the early stages of drug discovery, it is crucial to assess whether a compound has properties that make it a good starting point (a "lead") for further optimization into a drug candidate. This assessment often involves evaluating its "lead-likeness" and "drug-likeness," which are based on a set of physicochemical properties that are known to influence a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).
One of the most widely used sets of guidelines for assessing drug-likeness is Lipinski's Rule of Five. This rule states that, in general, an orally active drug has:
No more than 5 hydrogen bond donors (OH and NH groups)
No more than 10 hydrogen bond acceptors (N and O atoms)
A molecular weight under 500 g/mol
A calculated octanol-water partition coefficient (log P) not greater than 5
This compound exhibits favorable properties according to these criteria, making it an attractive building block in drug discovery.
The table below summarizes the drug-likeness profile of this compound based on Lipinski's Rule of Five. ambeed.com
| Property | Value | Lipinski's Rule | Compliance |
| Molecular Weight | 113.12 g/mol | ≤ 500 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
| MLOGP | -0.66 | ≤ 4.15 | Yes |
As the table indicates, this compound adheres to all of Lipinski's rules, suggesting that it possesses a physicochemical profile consistent with that of orally bioavailable drugs. Its low molecular weight and balanced lipophilicity make it an excellent starting point for the synthesis of more complex molecules that are intended for oral administration.
Applications of 1 Methyl 1h 1,2,4 Triazol 3 Yl Methanol in Materials Science and Catalysis Research
Precursor for Advanced Materials Synthesis
Nitrogen-containing heterocycles are integral to molecular frameworks that display functional properties relevant to materials science. chemrxiv.org The bifunctional nature of (1-Methyl-1H-1,2,4-triazol-3-yl)methanol, possessing both a heterocyclic ring and a hydroxyl group, presents potential for its use in creating novel materials.
Polymers that incorporate a 1,2,3-triazole ring in their backbone have shown promise as new functional materials due to the triazole's large dipole moment and its ability to act as a ligand for metal ions. mdpi.com While research has specifically highlighted the synthesis of polymers from monomers carrying azide (B81097) and alkyne moieties that form 1,2,3-triazoles, the principle extends to the broader class of triazoles. mdpi.comresearchgate.net
Theoretically, the hydroxyl group of this compound can participate in polymerization reactions, such as polycondensation, or act as an initiator for ring-opening polymerization. This would incorporate the functional methyl-triazole group into the polymer chain, potentially imparting properties like improved thermal stability, altered solubility, or the capacity for metal coordination. However, specific examples detailing the use of this compound as a monomer or initiator in polymer synthesis are not extensively documented in current literature.
The development of functional materials often relies on the incorporation of specific molecular motifs that provide desired properties. The 1,2,4-triazole (B32235) ring is known for its capacity to form noncovalent bonds, engage in pi-pi stacking, and complex with metal ions. google.com These characteristics are foundational for creating advanced materials.
The presence of the this compound moiety within a material's structure could lead to the development of:
Metal-Organic Frameworks (MOFs): The triazole's nitrogen atoms can coordinate with metal ions, making it a potential linker for the construction of porous MOFs with applications in gas storage, separation, and catalysis.
Corrosion Inhibitors: Triazole derivatives are known for their anti-corrosion properties, which stem from their ability to form a protective film on metal surfaces.
Flame Retardants: The high nitrogen content of the triazole ring can contribute to flame retardant properties in materials. researchgate.net
Applications in Agrochemicals
One of the most well-documented applications of this compound is its role as a key building block in the synthesis of agrochemicals, particularly fungicides. chemimpex.com The 1,2,4-triazole core is a central feature in many commercial antifungal agents because it can inhibit the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. rsc.orgnih.govresearchgate.net
Derivatives of this compound are utilized to create novel compounds with potent fungicidal activity against a broad spectrum of phytopathogens. chemimpex.comnih.gov For example, new 1,2,4-triazole derivatives containing oxime ether and cyclopropyl (B3062369) moieties have been designed and shown to exhibit remarkable inhibitory activities against fungi such as Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. rsc.org Research has also focused on synthesizing novel triazole derivatives containing carboxamide fragments, which have demonstrated significant antifungal and anti-oomycete activities. mdpi.com The compound serves as a crucial intermediate in the development of these more complex and effective crop protection agents. chemimpex.com
Table 2: Fungicidal Activity of Novel 1,2,4-Triazole Derivatives
| Derivative Type | Target Fungi | Key Findings | Reference(s) |
| Oxime ether & phenoxy pyridine (B92270) moiety | Sclerotinia sclerotiorum, Phytophthora infestans, Rhizoctonia solani, Botrytis cinerea | Displayed moderate to high fungicidal activities; some compounds showed activity comparable to commercial fungicides. | nih.gov |
| Oxime ether & cyclopropyl moiety | Rhizoctonia solani, Fusarium graminearum, Botrytis cinerea | Exhibited remarkable inhibitory activities; molecular docking suggested binding to the target protein FgCYP51. | rsc.org |
| Carboxamide fragments | Various phytopathogenic fungi and oomycetes | Showed promising in vitro antifungal and anti-oomycete activities. | mdpi.com |
Computational and Theoretical Studies of 1 Methyl 1h 1,2,4 Triazol 3 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic properties of (1-methyl-1H-1,2,4-triazol-3-yl)methanol. These methods solve the Schrödinger equation for the molecule, providing information about its electronic structure, orbital energies, and charge distribution.
Research on related 1,2,4-triazole (B32235) structures has utilized ab initio multi-reference multi-root configuration interaction procedures to analyze electronic states. ed.ac.uknih.gov A key aspect of these studies is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A small energy gap suggests that the molecule can be easily excited and is more reactive. nih.gov For many triazole derivatives, this gap is a key parameter in evaluating their potential as corrosion inhibitors or in other applications. irjweb.comresearchgate.net
For 1-methyl-1,2,4-triazole (B23700), studies have investigated its electronic states through vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy, revealing complex vibrational structures at the edges of ionization energy bands. ed.ac.uknih.gov Such analyses confirm the presence of multiple ionized states and can reveal effects like the pseudo Jahn-Teller effect, which arises from the near-degeneracy of ionization energies. ed.ac.uknih.govazregents.edu The distribution of Mulliken atomic charges, another output of these calculations, describes the electronic charge distribution and helps identify the bonding, antibonding, or nonbonding nature of molecular orbitals for specific atom pairs. researchgate.net
| Mulliken Charges | Partial charges assigned to individual atoms. | Helps understand electrostatic interactions and reactive sites. researchgate.net |
Density Functional Theory (DFT) for Molecular Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and properties of triazole derivatives. irjweb.comresearchgate.net It is favored for its balance of accuracy and computational cost.
Molecular Geometry Optimization: DFT methods, such as B3LYP combined with a basis set like 6-311G(d,p), are used to find the most stable three-dimensional arrangement of atoms in this compound. researchgate.netresearchgate.net This process, known as geometry optimization, calculates the molecule's potential energy for various atomic arrangements until a minimum energy conformation is found. The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles. researchgate.net For similar triazole compounds, studies have shown that these calculated parameters are often in good agreement with experimental values obtained from techniques like X-ray crystallography. researchgate.net
Vibrational Analysis: Once the geometry is optimized, the same DFT methods can be used to calculate the molecule's vibrational frequencies. dergipark.org.trresearchgate.net These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to help assign the observed spectral bands to specific molecular vibrations. researchgate.net Often, calculated frequencies are scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental data. dergipark.org.trresearchgate.net This analysis is crucial for confirming the structure of the synthesized compound and understanding its dynamic behavior.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Computational techniques like molecular docking and molecular dynamics (MD) simulations are essential for studying how this compound might interact with biological targets, such as enzymes or receptors. These methods are pivotal in structure-based drug design. acs.orgnih.gov
Molecular Docking: This method predicts the preferred orientation of a ligand when it binds to a target protein. pensoft.netnih.gov For numerous 1,2,4-triazole derivatives, docking studies have been performed to understand their binding modes as potential enzyme inhibitors. pensoft.netfrontiersin.orgnih.gov The triazole ring is often a key feature in these interactions. For example, in studies of aromatase inhibitors, the N4 atom of the triazole ring coordinates to the iron atom of the heme group in the enzyme's active site. nih.gov Docking simulations calculate a binding affinity or docking score, which estimates the strength of the ligand-receptor interaction; a lower binding energy generally indicates a more stable complex. nih.govnih.gov The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex. pensoft.netnih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and dynamic behavior of the ligand-receptor complex over time. frontiersin.orgnih.gov Starting with the best-docked pose, the system (protein, ligand, solvent, and ions) is simulated for a period, typically nanoseconds, to observe how the interactions evolve. nih.govnih.gov MD simulations provide detailed information on the stability of the complex, the flexibility of different parts of the protein and ligand, and the persistence of key interactions like hydrogen bonds. nih.govresearchgate.net Analysis of parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) helps confirm the stable binding of the ligand in the active site. researchgate.net
Prediction of Spectroscopic Properties
Computational chemistry plays a significant role in predicting and interpreting the spectroscopic properties of molecules like this compound.
DFT and other quantum chemical methods are used to calculate various spectroscopic data, which can then be compared with experimental results for structural verification.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is effective for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of triazole derivatives. researchgate.netdergipark.org.tr The calculated chemical shifts are often plotted against experimental values, and a good linear correlation confirms the molecular structure. dergipark.org.tr For example, in synthesized triazole-acetamide hybrids, the appearance of signals for N-CH₃ protons was observed around 3.28 ppm in the ¹HNMR spectrum, a feature that could be predicted computationally. nih.gov
IR Spectroscopy: As mentioned in section 7.2, DFT calculations can predict the vibrational frequencies that correspond to peaks in an IR spectrum. researchgate.net This is useful for assigning experimental bands to specific functional groups and vibrational modes within the molecule. For instance, the characteristic C=N stretching vibration in the triazole ring can be identified and confirmed through theoretical calculations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. nih.gov It can predict the wavelengths of maximum absorption (λmax), which correspond to electronic transitions between molecular orbitals, often from the HOMO to the LUMO. nih.gov These theoretical predictions can help interpret experimental UV-Vis spectra.
Table 2: Computational Methods for Spectroscopic Prediction
| Spectroscopy Type | Computational Method | Information Obtained |
|---|---|---|
| NMR | DFT with GIAO | ¹H and ¹³C chemical shifts. dergipark.org.tr |
| FT-IR / Raman | DFT | Vibrational frequencies and intensities. dergipark.org.tr |
| UV-Vis | TD-DFT | Electronic transition energies (λmax). nih.gov |
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a flexible molecule like this compound depend on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and determine their relative energies.
Computational methods are used to explore the potential energy surface (PES) of the molecule. ekb.eg The PES is a mathematical map of the molecule's energy as a function of its geometry. By systematically changing key dihedral angles (torsional angles), researchers can identify the energy minima, which correspond to stable conformers, and the energy barriers (transition states) that separate them. ekb.eg
For example, studies on bi-1,2,3-triazole have used DFT to scan the PES by rotating the bond connecting the two triazole rings, identifying multiple conformers with minimum energies. ekb.eg A similar approach can be applied to this compound by rotating the C-C bond between the triazole ring and the methanol (B129727) group. This analysis reveals the most likely shapes the molecule will adopt. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, providing insight into which conformations will be most prevalent. dergipark.org.tr
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
